Product packaging for Marbofloxacin Impurity E(Cat. No.:)

Marbofloxacin Impurity E

Cat. No.: B13849776
M. Wt: 378.4 g/mol
InChI Key: HATKOXAYUXGYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Marbofloxacin Impurity E, with the chemical name 8-Ethoxy-6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , is an important impurity and reference standard used in the analytical research and development of the veterinary antibiotic Marbofloxacin . This compound is supplied with comprehensive characterization data and is essential for applications such as analytical method development, method validation (AMV), and Quality Control (QC) for the commercial production of pharmaceuticals . It serves a critical role in ensuring the consistency, safety, and efficacy of the final drug product by helping researchers monitor and control impurity profiles during manufacturing . The molecular formula for this compound is C18H23FN4O4 and it has a molecular weight of 378.40 g/mol . It is typically provided as a neat solid and should be stored in a refrigerated environment between 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23FN4O4 B13849776 Marbofloxacin Impurity E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H23FN4O4

Molecular Weight

378.4 g/mol

IUPAC Name

8-ethoxy-6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H23FN4O4/c1-4-27-17-14-11(16(24)12(18(25)26)10-23(14)20-2)9-13(19)15(17)22-7-5-21(3)6-8-22/h9-10,20H,4-8H2,1-3H3,(H,25,26)

InChI Key

HATKOXAYUXGYIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC(=C1N3CCN(CC3)C)F)C(=O)C(=CN2NC)C(=O)O

Origin of Product

United States

Elucidation of Formation Mechanisms and Degradation Pathways of Marbofloxacin Impurity E

Investigation of Origins: Process-Related Impurity vs. Degradation Product Differentiation for Marbofloxacin (B1676072) Impurity E

Marbofloxacin Impurity E is a recognized substance associated with the active pharmaceutical ingredient (API) Marbofloxacin. sci-hub.se Impurities in a drug substance can originate from various sources, primarily as process-related impurities arising during the manufacturing process or as degradation products formed during storage and handling. daicelpharmastandards.com

Available data from forced degradation studies strongly indicate that this compound is a degradation product . sci-hub.se Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are designed to accelerate the formation of degradation products. sci-hub.seresearchgate.net The appearance of Impurity E under such conditions is a key indicator of its origin as a degradant rather than an impurity from the synthetic route of Marbofloxacin itself.

Pharmaceutical ingredient suppliers offer this compound as a reference standard, which underscores its importance in quality control and stability testing of Marbofloxacin formulations. daicelpharmastandards.comdaicelpharmastandards.como2hdiscovery.co The availability of such standards is crucial for accurately identifying and quantifying this impurity during routine analysis. sci-hub.se

Mechanistic Studies of Marbofloxacin Degradation Leading to Impurity E Formation

The formation of this compound is a consequence of the chemical instability of the Marbofloxacin molecule under certain environmental conditions. sci-hub.se Understanding the kinetics and pathways of its formation is critical for ensuring the quality, safety, and efficacy of Marbofloxacin products.

Kinetics and Reaction Pathways under Accelerated Stress Conditions (e.g., Hydrolytic, Oxidative, Photolytic, Thermal Degradation)

Forced degradation studies are a cornerstone in identifying potential degradation products like Impurity E. sci-hub.seresearchgate.net These studies involve exposing Marbofloxacin to a range of harsh conditions to predict its long-term stability. A study on the stability of Marbofloxacin tablets involved several stress conditions, as detailed below. sci-hub.se

Stress ConditionReagents and ConditionsObservation
Acid Degradation 0.1 N HCl at 80°C for 2 hoursFormation of degradation products.
Base Degradation 0.1 N NaOH at 80°C for 2 hoursFormation of degradation products.
Oxidative Degradation 30% H₂O₂ at room temperature for 1 hourFormation of degradation products.
Thermal Degradation 105°C for 24 hoursFormation of degradation products.
Photolytic Degradation UV light (254 nm) for 24 hoursFormation of degradation products.
Humidity Degradation 90% Relative Humidity for 24 hoursFormation of degradation products.

While these studies confirm that Marbofloxacin degrades under various stress conditions leading to the formation of impurities including Impurity E, the specific kinetics and detailed reaction pathways for the formation of Impurity E are not extensively detailed in the public domain. sci-hub.se The complexity of the degradation profile often involves multiple concurrent reactions, making the elucidation of a single pathway challenging.

Role of Manufacturing Processes and Environmental Factors in Impurity E Formation

Manufacturing processes, such as wet granulation, drying, and compression, can introduce heat and moisture, which are known to promote the degradation of susceptible molecules. sci-hub.se Similarly, environmental factors during storage and transportation, including temperature, humidity, and light exposure, play a crucial role in the formation of degradation products like Impurity E. daicelpharmastandards.com Proper control of these factors is essential to minimize the formation of this and other impurities throughout the product's shelf life.

Synthetic Methodologies for the Preparation of this compound Reference Standards

The availability of pure reference standards for impurities is a prerequisite for the validation of analytical methods and for the accurate monitoring of impurity levels in drug products. sci-hub.se Several specialized chemical suppliers offer this compound, indicating that established synthetic routes exist. daicelpharmastandards.comdaicelpharmastandards.como2hdiscovery.co

Design and Optimization of Laboratory-Scale Synthesis Routes

While the precise, proprietary synthetic routes for this compound are not publicly disclosed by commercial suppliers, the synthesis would logically start from Marbofloxacin or a closely related precursor. The synthesis would aim to mimic the degradation pathway under controlled laboratory conditions to produce the impurity in a pure form. The process would involve reaction design, selection of appropriate reagents and solvents, and optimization of reaction conditions (temperature, time) to maximize yield and purity. Following synthesis, a robust purification process, likely involving chromatographic techniques, would be necessary to isolate Impurity E to the high degree of purity required for a reference standard. The characterization and confirmation of the structure of the synthesized impurity would be achieved through various analytical techniques, including 1H NMR, 13C NMR, IR, and Mass Spectrometry. daicelpharmastandards.com

Advanced Analytical Methodologies for the Characterization and Quantification of Marbofloxacin Impurity E

Chromatographic Separation Techniques for Marbofloxacin (B1676072) Impurity E

Chromatography is the cornerstone of impurity analysis in the pharmaceutical industry, providing the necessary resolution and sensitivity to detect and quantify impurities, even at trace levels. For Marbofloxacin Impurity E, liquid and gas chromatography techniques are employed, each tailored to specific analytical objectives.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Impurity E Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing non-volatile and thermally sensitive compounds like marbofloxacin and its related substances. edqm.euturkjps.org Method development focuses on achieving optimal separation between the main API peak and the peaks of all potential impurities.

Reversed-phase HPLC is the predominant mode of separation for fluoroquinolones. The European Pharmacopoeia outlines a specific RP-HPLC method for the analysis of marbofloxacin and its impurities, which is capable of resolving Impurity E. google.comedqm.eu The method's success hinges on the careful selection of a stationary phase, typically a C18 (octadecylsilane) column, and a precisely controlled mobile phase. ecronicon.net The mobile phase often consists of an aqueous component (like a phosphate (B84403) buffer) and an organic modifier (such as acetonitrile), with the pH adjusted to ensure the optimal ionization state of the analytes for good peak shape and retention. moca.net.ua

ParameterTypical ConditionPurpose
Stationary PhaseOctadecylsilane C18, 5 µmProvides hydrophobic interaction for separation.
Mobile PhaseAcetonitrile / Phosphate Buffer (pH adjusted)Controls retention and selectivity of analytes.
DetectionUV at ~295 nmFluoroquinolones have a strong UV chromophore.
Flow Rate1.0 - 1.5 mL/minOptimizes analysis time and resolution.
Column Temperature30-40°CEnsures reproducible retention times. turkjps.org

This table represents typical starting conditions for RP-HPLC method development for Marbofloxacin impurity profiling, based on pharmacopoeial guidelines and published literature.

While standard RP-HPLC is often sufficient, challenging separations may require more advanced techniques. For ionizable compounds like marbofloxacin and Impurity E, Ion-Pair Chromatography can enhance retention and selectivity. This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the ionized analyte, increasing its interaction with the non-polar stationary phase.

Mixed-Mode Chromatography combines two or more separation mechanisms (e.g., reversed-phase and ion-exchange) in a single column. This approach can offer unique selectivity for complex mixtures, potentially providing superior resolution between Marbofloxacin and Impurity E, especially if they have different ionic or polar characteristics that are not fully exploited by RP-HPLC alone.

HILIC is an alternative chromatographic mode that is well-suited for the separation of polar and hydrophilic compounds. It uses a polar stationary phase (like bare silica (B1680970) or a bonded polar phase) with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer. For a molecule like Impurity E, which possesses multiple polar functional groups, HILIC could offer a different selectivity profile compared to RP-HPLC. This can be particularly useful if co-elution with other polar impurities occurs in a reversed-phase system.

Ion-Pair Chromatography and Mixed-Mode Chromatography for Enhanced Selectivity of Impurity E

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid and High-Resolution Analysis of Impurity E

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, operating at higher pressures than conventional HPLC. researchgate.net This technology offers significant advantages for impurity profiling, including dramatically reduced analysis times and increased peak efficiency, leading to higher resolution. researchgate.net For the analysis of Impurity E, converting a standard HPLC method to a UHPLC method can provide a more detailed and accurate impurity profile in a fraction of the time. This is particularly valuable in high-throughput quality control environments. The higher resolution is also beneficial for separating closely eluting peaks, ensuring more accurate quantification. mdpi.com

ParameterConventional HPLCUHPLC
Particle Size3 - 5 µm< 2 µm
Typical Run Time20 - 30 min2 - 5 min
Peak ResolutionGoodExcellent
System Pressure~100-200 bar~600-1000 bar
Solvent ConsumptionStandardReduced

This table provides a comparative overview of the typical performance characteristics of HPLC versus UHPLC for pharmaceutical impurity analysis.

Gas Chromatography (GC) for Volatile Degradants or Precursors Related to Impurity E

Gas Chromatography (GC) is the method of choice for analyzing volatile and semi-volatile organic compounds. scirp.org While Marbofloxacin and Impurity E are non-volatile and thus unsuitable for direct GC analysis, the technique is crucial for controlling impurities that may arise from starting materials or residual solvents used during synthesis. asianpubs.org For instance, the synthesis of the quinolone core structure may involve volatile reagents or generate volatile by-products. Monitoring these substances by GC, often using a headspace sampler coupled with a Flame Ionization Detector (FID), is an essential part of process control to minimize the formation of final product impurities. scirp.orgasianpubs.org

Spectroscopic and Spectrometric Techniques for Structural Elucidation of this compound

The precise determination of the chemical structure of this compound is paramount for understanding its potential impact and for the development of specific analytical methods. A combination of spectroscopic and spectrometric techniques is typically employed to achieve a comprehensive structural elucidation.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to deduce the molecular formula. The molecular formula for the free base of this compound is C18H23FN4O4, with a corresponding molecular weight of 378.40 g/mol . pharmaffiliates.compharmaffiliates.com The hydrochloride salt form has a molecular formula of C18H23FN4O4:HCl and a molecular weight of 414.86 g/mol . synzeal.comsynzeal.com

Tandem mass spectrometry (MS/MS) is further utilized to investigate the fragmentation pathways of the impurity. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, valuable structural information can be obtained. For instance, in the analysis of Marbofloxacin, characteristic fragment ions such as m/z 320.1041, corresponding to the loss of a specific substituent, are observed. nih.govmassbank.eu Similar fragmentation studies on this compound would reveal its structural relationship to the parent drug and help confirm its identity.

Table 1: Mass Spectrometry Data for Marbofloxacin and its Potential Fragments

Precursor m/z Precursor Adduct Fragmentation Mode Key Fragment Ions (m/z) Reference
363.1463 [M+H]+ CID 320.1064, 277.0634, 72.0808 nih.gov

This table is illustrative and based on data for Marbofloxacin. Similar detailed studies would be performed for Impurity E.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules like this compound. One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. daicelpharmastandards.com

Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between different atoms within the molecule. These experiments help to piece together the complete chemical structure of this compound, which is identified as 8-ethoxy-6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. synzeal.comclearsynth.comaquigenbio.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups, such as the carboxylic acid O-H and C=O stretching vibrations, C-F stretching, C-O-C stretching of the ethoxy group, and N-H stretching of the methylamino group. daicelpharmastandards.comveeprho.com Comparison of the FT-IR spectrum of the impurity with that of Marbofloxacin can highlight structural differences.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The quinolone ring system in Marbofloxacin and its impurities acts as a chromophore, absorbing UV light at specific wavelengths. The UV spectrum of Marbofloxacin typically shows a maximum absorption wavelength (λmax) around 298 nm. sci-hub.se Derivative spectrophotometry can also be employed to enhance the resolution of overlapping spectral bands and for simultaneous estimation. researchgate.net This technique can be applied to this compound for both qualitative characterization and for developing quantitative analytical methods. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification in this compound

Development and Validation Strategies for Stability-Indicating Analytical Methods for this compound

A stability-indicating analytical method is crucial to ensure that the analytical procedure can accurately measure the drug substance in the presence of its impurities, degradants, and placebo components.

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. sci-hub.seglobalresearchonline.net In the context of this compound, this involves developing a chromatographic method, typically High-Performance Liquid Chromatography (HPLC), that can effectively separate Impurity E from Marbofloxacin and other related impurities (e.g., Impurity A, B, C, D, F). sci-hub.seoup.com

The development of such a method often involves optimizing various chromatographic parameters, including the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of buffer and organic solvent like acetonitrile), flow rate, and detection wavelength. sci-hub.seoup.comresearchgate.net Validation of the method's specificity is demonstrated by spiking the drug substance with known impurities and showing that the peaks are well-resolved. sci-hub.se Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are also performed to ensure that the method can separate the active ingredient from any potential degradation products. oup.comresearchgate.net

Table 2: Chromatographic Conditions for Separation of Marbofloxacin and its Impurities

Parameter Condition Reference
Column Zorbax SB, C-18 (150 mm x 4.6 mm), 5 µm sci-hub.se
Mobile Phase A: 1 mL Trifluoroacetic acid in 1000 mL water, B: Acetonitrile (83:17 v/v) sci-hub.se
Flow Rate 1.0 mL/min sci-hub.se
Detection Wavelength 298 nm sci-hub.se

| Column Temperature | 30 °C | sci-hub.se |

This table presents a validated HPLC method for Marbofloxacin, which would be a starting point for developing a method specific for Impurity E.

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis of Impurity E

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For trace analysis of this compound, these values are determined to ensure that even minute levels of the impurity can be accurately monitored.

While specific, publicly available research data detailing the exact LOD and LOQ values for this compound are limited, the general methodology for their determination in pharmaceutical analysis is well-established according to guidelines from the International Council for Harmonisation (ICH). These methods typically involve one of the following approaches:

Based on Visual Evaluation: This non-instrumental approach involves the analysis of samples with known concentrations of Impurity E to establish the minimum level at which the analyte can be reliably detected.

Based on Signal-to-Noise Ratio: This common approach for methods that exhibit baseline noise, such as High-Performance Liquid Chromatography (HPLC), involves comparing the signal from samples with low concentrations of Impurity E with the background noise. A signal-to-noise ratio of 3:1 is typically accepted for estimating the LOD, while a 10:1 ratio is used for the LOQ.

Based on the Standard Deviation of the Response and the Slope: This method utilizes the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve to calculate the LOD and LOQ. The formulas are generally expressed as:

LOD = 3.3 * (σ/S)

LOQ = 10 * (σ/S) Where σ is the standard deviation of the response and S is the slope of the calibration curve.

For a related compound, Marbofloxacin, one study established an LOD of 0.25 μg/mL and an LOQ of 0.81 μg/mL using an HPLC-UV method. cabidigitallibrary.org Another study on Marbofloxacin residues in animal tissues reported an LOD of 0.003 µg/mL and an LOQ of 0.01 µg/mL. cabidigitallibrary.org While these values pertain to the parent drug, they illustrate the sensitivity levels that can be achieved with modern chromatographic techniques, which would be similarly applied to determine the specific LOD and LOQ for Impurity E. The determination of these limits is a fundamental part of the validation of any analytical method intended for the quantification of this impurity.

Impurity Profiling and Quantitative Determination Protocols for Marbofloxacin Drug Substance and Finished Products

Impurity profiling is the identification and quantification of all potential impurities in a pharmaceutical product. A validated, stability-indicating analytical method is essential for this purpose. For Marbofloxacin and its impurities, including Impurity E, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique.

A typical protocol for the quantitative determination of this compound in the drug substance and finished products involves the following steps:

Sample Preparation: A precise amount of the Marbofloxacin drug substance or crushed tablets is dissolved in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase components. sci-hub.se The solution is typically sonicated and centrifuged or filtered to ensure it is free of particulate matter before injection into the HPLC system. sci-hub.se

Chromatographic System: An RP-HPLC system equipped with a UV detector is commonly used. A C18 column is often the stationary phase of choice. sci-hub.se

Mobile Phase and Elution: A common mobile phase consists of a mixture of an aqueous component (e.g., water with trifluoroacetic acid) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. sci-hub.se The flow rate is typically set around 1.0 mL/min. sci-hub.se

Detection: The impurities are detected using a UV detector at a specific wavelength, for instance, 298 nm, where Marbofloxacin and its impurities exhibit adequate absorbance. sci-hub.se

Quantification: The amount of Impurity E is determined by comparing its peak area in the sample chromatogram to the peak area of a qualified reference standard of this compound at a known concentration. The use of a response factor, determined during method validation, may be necessary to correct for differences in the UV response between Impurity E and the Marbofloxacin API.

A published stability-indicating RP-HPLC method for Marbofloxacin tablets demonstrated the capability to resolve Marbofloxacin from its known impurities, including Impurity C (Fluorocarboxylate), Impurity D (Hydroxycarboxylate), Impurity E (Ethoxycarboxylate), and Impurity F (N-oxide). sci-hub.se This indicates that such methods are suitable for the routine quality control of Marbofloxacin drug products, ensuring that the levels of Impurity E and other impurities are within the specified limits.

The following table outlines a representative set of chromatographic conditions for the analysis of Marbofloxacin and its impurities.

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) with UV detection
Column Zorbax SB, C-18 (150 mm x 4.6 mm), 5 µm sci-hub.se
Mobile Phase A: 1 mL Trifluoroacetic acid in 1000 mL of waterB: AcetonitrileRatio: 83:17 v/v sci-hub.se
Flow Rate 1.0 mL/min sci-hub.se
Column Temperature 30 °C sci-hub.se
Detection Wavelength 298 nm sci-hub.se
Injection Volume 10 µL sci-hub.se

Stability Indicating Research and Degradation Kinetics of Marbofloxacin Impurity E

Comprehensive Forced Degradation Study Protocols for Marbofloxacin (B1676072) and the Formation of Impurity E

Forced degradation, or stress testing, is a fundamental component of drug development used to identify likely degradation products and validate the stability-indicating power of analytical methods. ijarsct.co.in Marbofloxacin has been subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic stress, to understand its degradation pathways. oup.comoup.com

Research indicates that marbofloxacin experiences significant degradation under acidic and oxidative conditions, with more moderate degradation under other stresses. oup.com In one study, marbofloxacin tablets were exposed to 0.1 N hydrochloric acid, 0.1 N sodium hydroxide, and 3% hydrogen peroxide to induce degradation. oup.com Another study on a liquid formulation also employed acid, alkaline, and oxidative stress to demonstrate the specificity of their analytical method. researchgate.net

While these studies confirm that degradation occurs, they often focus on separating the main active ingredient from a mixture of degradants rather than identifying the formation mechanism of each specific impurity. However, studies on related fluoroquinolones show that oxidation often targets the piperazine (B1678402) moiety, leading to the formation of hydroxy and oxo analogs. ptfarm.pl The structure of Marbofloxacin Impurity E, identified as 8-Ethoxy-6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, suggests a more complex transformation than simple oxidation of the piperazine ring. pharmaffiliates.comsynzeal.com Analytical methods have been specifically developed and validated using known standards of Impurity E to ensure they can be accurately quantified in stability samples. sci-hub.se

Stress ConditionTypical ProtocolObserved Outcome for MarbofloxacinReference
Acid Hydrolysis 0.1 N HCl at elevated temperatureSignificant degradation oup.com
Base Hydrolysis 0.1 N NaOH at elevated temperatureDegradation observed oup.comoup.com
Oxidation 3-30% Hydrogen Peroxide (H₂O₂)Moderate to significant degradation oup.comresearchgate.net
Thermal Dry heat (e.g., 105°C)Degradation observed oup.comoup.com
Humidity High humidity (e.g., 75% RH) at elevated temperatureDegradation observed oup.com
Photolytic Exposure to UV and visible light (ICH Q1B)Degradation observed oup.comoup.com

Photostability Research and Light-Induced Degradation Kinetics of Marbofloxacin Leading to Impurity E

The photochemical fate of marbofloxacin has been investigated, revealing its sensitivity to light. When exposed to simulated solar light in aqueous solutions, marbofloxacin degradation is rapid and follows first-order kinetics. acs.orgnih.govacs.org In one study, complete degradation of marbofloxacin at concentrations of 5-50 µg/L was observed in approximately one hour. acs.orgacs.org

The primary photodegradation pathway reported for marbofloxacin involves the homolytic cleavage of the tetrahydrooxadiazine moiety, which results in the formation of two quinolinol compounds. acs.orgnih.govresearchgate.net This specific pathway does not account for the formation of this compound. The rate of photodegradation is influenced by pH, with the cationic form of marbofloxacin being the most reactive. nih.govacs.orgresearchgate.net While the presence of certain ions like calcium and magnesium has little effect, phosphate (B84403) has been shown to increase the reaction rate. nih.govacs.org

Photodegradation has also been observed in soil, though the process is significantly slower, taking 60-150 hours for 80% degradation. researchgate.net The pathway in soil, however, remains the same, involving the cleavage of the tetrahydrooxadiazine ring. researchgate.net Although the main reported photodegradation route does not form Impurity E, the inherent light sensitivity of the marbofloxacin molecule means that other light-induced degradation pathways cannot be ruled out, necessitating the use of light-protective packaging. alfamed.ie

Study MatrixLight SourceKey FindingsKineticsReference
Aqueous SolutionSolar LightComplete degradation in ~1 hour. Cationic form is most reactive.First-order acs.orgnih.govacs.org
SoilSolar Light80% degradation in 60-150 hours.Slower than in water researchgate.net

Thermal Stability and Accelerated Aging Studies on Marbofloxacin Formulations to Monitor Impurity E Levels

Thermal stability and accelerated aging studies are essential for predicting the shelf life of pharmaceutical formulations. These studies involve exposing the drug product to elevated temperatures and humidity to accelerate the rate of chemical degradation and physical changes. Protocols are typically based on ICH (International Council for Harmonisation) guidelines.

Studies on marbofloxacin tablets have included thermal and humidity stress conditions to validate the stability-indicating nature of analytical methods. oup.comoup.com These tests confirm that the methods can resolve the active drug from any degradants formed under these conditions. oup.com However, the publicly available research does not provide specific data on the rate of formation of this compound during these accelerated stability studies. The primary goal of such published studies is often the validation of the analytical method itself. researchgate.net Nevertheless, monitoring the levels of known impurities like Impurity E is a standard requirement in these studies to establish a product's shelf-life and appropriate storage conditions. daicelpharmastandards.com

Kinetic Modeling Approaches for Predicting Impurity E Formation and Accumulation During Storage

Kinetic modeling is a powerful tool used to predict the degradation rate of a drug and the formation of its impurities over time. ros.edu.pl For marbofloxacin, different kinetic models have been applied depending on the degradation mechanism. The photodegradation in aqueous solutions has been shown to follow first-order kinetics, where the rate of reaction is directly proportional to the concentration of the drug. acs.orgacs.org In contrast, the oxidation of fluoroquinolones by potassium permanganate (B83412) has been described by second-order kinetics. ptfarm.pl

Advanced kinetic models are also employed in studies of degradation through processes like electro-Fenton, where the interplay between multiple operational parameters is analyzed. bibliotekanauki.plicm.edu.pl While these studies focus on the disappearance of the parent marbofloxacin molecule, the same principles can be applied to model the formation and accumulation of a specific impurity. By collecting data on the concentration of Impurity E at various time points during stability studies, a kinetic model could be developed. This model would be invaluable for predicting the impurity levels at the end of the product's shelf-life and ensuring they remain within the established acceptance criteria.

Degradation ProcessApplied Kinetic ModelContextReference
PhotodegradationFirst-OrderDegradation of marbofloxacin in aqueous solution under solar light. acs.orgacs.org
OxidationSecond-OrderDegradation of fluoroquinolones by KMnO₄ in acidic solution. ptfarm.pl
Electro-FentonAdvanced Statistical and Kinetic ModelsDegradation of marbofloxacin in water purification processes. ros.edu.plbibliotekanauki.plicm.edu.pl

Influence of Packaging Materials on the Stability of Marbofloxacin and the Generation of Impurity E

Packaging plays a crucial role in protecting pharmaceutical products from environmental factors that can cause degradation, such as light, moisture, and oxygen. The choice of packaging is directly informed by the stability profile of the drug substance.

Given marbofloxacin's demonstrated sensitivity to light, the use of light-resistant packaging is a clear requirement. acs.orgacs.org Product information for marbofloxacin injections specifies storage in the original package to protect from light, often utilizing amber glass vials. alfamed.ie For solid dosage forms, tablets are commonly packaged in blister packs. defra.gov.uk General storage instructions for marbofloxacin products emphasize keeping them at controlled room temperature, protected from heat, moisture, and direct sunlight. avriorx.com

Regulatory Science and Quality Control Research Perspectives on Marbofloxacin Impurity E

Research into Control Strategies and Thresholds for Marbofloxacin (B1676072) Impurity E in Pharmaceutical Products

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of pharmaceutical quality control to ensure safety and efficacy. For Marbofloxacin, a synthetic fluoroquinolone antibiotic used in veterinary medicine, the control of related substances, including Marbofloxacin Impurity E, is a key focus during manufacturing and product release. synzeal.compharmaffiliates.comveeprho.com

Research into control strategies primarily focuses on the synthesis process and purification steps. daicelpharmastandards.com this compound, identified as 8-Ethoxy-6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, can be generated during certain synthesis routes of Marbofloxacin. synzeal.comclearsynth.com One patented preparation method highlights that Impurity E can form when ethanol (B145695), produced during a hydrolysis step, reacts with a Marbofloxacin intermediate. google.com This necessitates repeated refining and purification to remove the impurity to acceptable levels. google.com A significant control strategy involves the development of novel synthesis pathways that prevent the formation of Impurity E altogether, thereby reducing production costs and improving the purity of the final API. google.com

Regulatory thresholds for impurities like Impurity E are established by pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.). rivm.nleuropa.eu While specific percentage limits are detailed within the official monographs, public documentation indicates that manufacturing processes are scrutinized to meet these requirements. For instance, a synthesis method that resulted in an Impurity E content of 0.8% was deemed to require three additional refining steps to meet the standards of European Pharmacopoeia 6.1, suggesting the official threshold is well below this level. google.com Finished product specifications include tests for total impurities to ensure the quality of the product throughout its shelf life. europa.eu Maximum Residue Limits (MRLs) have been established for the parent compound, Marbofloxacin, in various animal tissues, which is a related but distinct regulatory control from impurity limits within the drug product itself. europa.eudefra.gov.uk

Table 1: Control Strategy Insights for this compound This table is interactive. Click on the headers to sort.

Strategy Component Research Finding Source Citation
Synthesis Control Impurity E can form from a reaction with ethanol during API synthesis. google.com
Process Innovation Development of novel synthesis routes can avoid the formation of Impurity E. google.com
Purification Processes yielding high levels of Impurity E require repeated refining to meet pharmacopoeial standards. google.com
Finished Product Testing Control tests on the final drug product include limits for total impurities. europa.eu

| Regulatory Standard | The European Pharmacopoeia sets the official limits for impurities in Marbofloxacin for veterinary use. | rivm.nleuropa.eu |

Scientific Interpretations and Application of ICH Q3 Guidelines (or equivalent veterinary guidelines) to Impurity E

The scientific framework for controlling impurities in pharmaceuticals is largely guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the Q3 series of guidelines. biotech-spain.com While these guidelines are written for human medicinal products, their principles are widely applied to veterinary medicines. veeprho.comugr.es For veterinary products in Europe, agencies like the European Medicines Agency's Committee for Medicinal Products for Veterinary Use (CVMP) establish specific requirements that often parallel ICH principles. edqm.eu

The application of guidelines equivalent to ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) to this compound involves a systematic approach:

Identification: The impurity must be chemically characterized. The structure of Impurity E is known, which is the first step in its control. synzeal.com

Reporting: A threshold is established above which any impurity must be reported in regulatory submissions.

Qualification: A higher threshold is set, above which the impurity must be qualified, meaning toxicological data is required to justify its presence at that level.

Strict adherence to these regulatory standards is mandatory to ensure that permissible impurity levels in Marbofloxacin formulations are not exceeded, guaranteeing product safety. daicelpharmastandards.com The entire process ensures that the drug maintains its quality and effectiveness throughout its shelf life. daicelpharmastandards.com

Development and Certification of Reference Standards for this compound for Global Regulatory Compliance

The accurate identification and quantification of this compound rely on the availability of high-purity, well-characterized reference standards. These standards are indispensable for regulatory compliance and quality control throughout the pharmaceutical lifecycle. synzeal.comcleanchemlab.com

Numerous specialized manufacturers offer customized synthesis and supply of this compound reference standards. daicelpharmastandards.comclearsynth.comsimsonpharma.com These standards are critical for a variety of applications, including:

Analytical method development and validation. synzeal.comaquigenbio.com

Quality control (QC) testing for Abbreviated New Drug Applications (ANDAs) or Drug Master File (DMF) submissions. synzeal.comvenkatasailifesciences.com

Stability studies and impurity profiling. venkatasailifesciences.com

Identification of unknown impurities during routine analysis. synzeal.com

For global regulatory compliance, these reference standards are provided with comprehensive documentation. A detailed Certificate of Analysis (CoA) is standard, which includes characterization data from techniques like Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. daicelpharmastandards.comvenkatasailifesciences.com Suppliers often ensure that their products are traceable to pharmacopoeial standards, such as those from the USP or the European Pharmacopoeia (EP), and are produced under current Good Manufacturing Practices (cGMP). daicelpharmastandards.comvenkatasailifesciences.com

The European Directorate for the Quality of Medicines & HealthCare (EDQM) establishes and distributes official Ph. Eur. reference standards. superchroma.com.tw They provide a "Marbofloxacin for peak identification" standard and have previously offered impurity mixtures, demonstrating the central role of pharmacopoeias in providing certified materials for global use. superchroma.com.twlgcstandards.comedqm.euedqm.eu

Table 2: Details of this compound Reference Standard This table is interactive. Click on the headers to sort.

Attribute Description Source Citation
Chemical Name (as per EP) 8-Ethoxy-6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride synzeal.comclearsynth.com
Molecular Formula (HCl salt) C18H23FN4O4 : HCl synzeal.comaquigenbio.com
Molecular Formula (Free base) C18H23FN4O4 pharmaffiliates.com
CAS Number (Free base) 2249835-04-7 pharmaffiliates.comsynzeal.com
Primary Use Analytical method development, validation, and QC applications. synzeal.comclearsynth.comaquigenbio.com
Certification Supplied with a Certificate of Analysis (CoA) and comprehensive characterization data. daicelpharmastandards.comsimsonpharma.comvenkatasailifesciences.com

| Traceability | Can be traceable to EP/USP pharmacopoeial standards. | synzeal.comvenkatasailifesciences.com |

Research Challenges in Impurity Identification, Quantification, and Control in the Pharmaceutical Manufacturing Lifecycle

The management of impurities like this compound throughout the pharmaceutical manufacturing lifecycle presents several scientific and technical challenges. These challenges span from initial detection to ongoing control.

Identification: The first challenge is the detection and structural elucidation of impurities that may be present at trace levels. Impurities can arise from the manufacturing process, such as from unreacted starting materials or synthetic by-products, or from the degradation of the API during storage. veeprho.comdaicelpharmastandards.com Isolating and identifying these unknown compounds requires advanced and sensitive analytical techniques.

Quantification: Once an impurity is identified, a robust and validated analytical method is required for its routine quantification. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose. sci-hub.secabidigitallibrary.orgglobalresearchonline.net The development of such a method faces hurdles including:

Specificity: The method must be able to resolve the impurity peak from the main API peak and other related substances. sci-hub.senih.gov

Sensitivity: The method must have a limit of detection (LOD) and limit of quantification (LOQ) low enough to measure the impurity at levels compliant with regulatory thresholds. nih.govnih.gov

Accuracy and Precision: The method must be proven to be accurate, precise, and repeatable to provide reliable results for batch release. sci-hub.se

Control: The ultimate challenge is to control the level of the impurity in the final product consistently. This involves a deep understanding of the chemical process and degradation pathways. veeprho.comdaicelpharmastandards.com For Impurity E, which can form during synthesis, control may involve modifying the manufacturing process to limit its formation or implementing additional, costly purification steps. google.com This highlights a constant tension in pharmaceutical development between process efficiency, cost, and the stringent purity requirements mandated by regulatory agencies.


Table of Mentioned Compounds

Compound Name Type
Marbofloxacin Active Pharmaceutical Ingredient
This compound Impurity
8-Ethoxy-6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Chemical Name (Impurity E Free Base)
8-Ethoxy-6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride Chemical Name (Impurity E HCl Salt)
Ethanol Reagent/Solvent
Enrofloxacin Active Pharmaceutical Ingredient

Future Research Directions and Methodological Advancements in Marbofloxacin Impurity E Studies

Emerging Analytical Technologies for Enhanced Impurity Profiling

The detection and characterization of impurities at trace levels present a significant analytical challenge. thermofisher.com Conventional methods often lack the required sensitivity and specificity, necessitating the adoption of more advanced analytical platforms. researchgate.netajrconline.org

Hyphenated Techniques: The coupling of separation techniques with powerful spectroscopic detection methods, known as hyphenation, has revolutionized impurity profiling. ajrconline.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are becoming indispensable. ajrconline.orgnih.gov For fluoroquinolone analysis, LC-MS and its tandem configuration (LC-MS/MS) are particularly powerful due to their high sensitivity, selectivity, and ability to provide structural information for identification. researchgate.netnih.govekb.eg The combination of a separation technique with a spectroscopic detector allows for the simultaneous quantitative and qualitative analysis of known drugs and unknown impurities. nih.gov

High-Resolution Techniques: High-Resolution Mass Spectrometry (HRMS) offers a significant advantage in impurity identification. lcms.cz Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers provide exceptional mass accuracy (often sub-ppm), which allows for the confident assignment of elemental compositions to unknown impurities like Marbofloxacin (B1676072) Impurity E. thermofisher.comlcms.cz This level of precision is invaluable when reference standards are unavailable. sterlingpharmasolutions.com HRMS can deliver detailed data on isotope and fragmentation patterns, enabling scientists to match observed information with potential structures or isomers. sterlingpharmasolutions.com The combination of Ultra-Performance Liquid Chromatography (UPLC) with HRMS enhances separation efficiency and provides comprehensive structural information, making it a powerful tool for characterizing complex impurity profiles. nih.govlcms.cz A combined strategy using liquid chromatography-HRMS with computational tools has been shown to be effective in elucidating the structures and formation mechanisms of impurities in other complex materials. nih.gov

Table 1: Comparison of Analytical Technologies for Impurity E Profiling

Technology Principle Advantages for Impurity E Analysis Limitations
HPLC-UV Separates compounds based on polarity, with detection via UV absorbance. ekb.egijprajournal.com Well-established for routine quantification; cost-effective. Limited specificity; insufficient for structural elucidation of unknown impurities. sterlingpharmasolutions.com
LC-MS/MS Combines liquid chromatography separation with two stages of mass analysis for high selectivity. Excellent sensitivity and specificity; ideal for quantifying known trace-level impurities. researchgate.net Primarily a targeted technique; less suited for identifying completely unknown compounds.
UPLC-HRMS (e.g., QTOF, Orbitrap) Couples high-efficiency UPLC separation with high-resolution mass analysis. thermofisher.comlcms.cz Provides highly accurate mass measurements for confident elemental composition determination of unknown impurities. thermofisher.comsterlingpharmasolutions.com Higher instrument cost and complexity. sterlingpharmasolutions.com

| HPLC-NMR | Links HPLC separation directly to an NMR spectrometer for online structural analysis. ijfmr.com | Provides unambiguous structural elucidation of impurities without the need for isolation. ijfmr.com | Lower sensitivity compared to MS; requires higher impurity concentrations. |

Green Analytical Chemistry Approaches for Sustainable Impurity E Analysis

The pharmaceutical industry is increasingly adopting Green Analytical Chemistry (GAC) principles to minimize the environmental impact of its quality control processes. This involves reducing the use of hazardous solvents, minimizing energy consumption, and decreasing waste generation. e3s-conferences.org

For Marbofloxacin Impurity E, research into green analytical methods is a key future direction. researchgate.net This includes the development of methods using environmentally benign mobile phases, such as water-based or ethanol (B145695)/water systems, in liquid chromatography. Method miniaturization is another core GAC strategy. The use of UPLC, for instance, significantly reduces solvent consumption compared to traditional HPLC due to shorter run times and lower flow rates. chromatographyonline.com

Furthermore, innovative sample preparation techniques that align with green principles are being explored. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, is a prime example. mdpi.com Its use of smaller solvent volumes and simplified extraction steps makes it a greener alternative to traditional liquid-liquid or solid-phase extraction for isolating veterinary drug residues from various matrices. mdpi.com Applying and adapting such methods for the analysis of Marbofloxacin and its impurities would represent a significant step toward sustainable quality control. mdpi.com

Advanced Computational and Chemoinformatic Modeling for Impurity Formation Prediction and Risk Assessment

Computational tools are becoming increasingly vital for proactively managing pharmaceutical impurities. By modeling the degradation pathways and formation kinetics of impurities, manufacturers can gain insights into how and when they are likely to form.

Kinetic and Degradation Modeling: Studies have successfully used kinetic and statistical modeling to quantify the degradation dynamics of Marbofloxacin under various conditions, such as in the Electro-Fenton process. bibliotekanauki.pl Such models can investigate the influence of different operational parameters (e.g., pH, temperature, catalysts) on the rate of degradation and the formation of by-products. bibliotekanauki.plmdpi.com Applying these modeling approaches to predict the formation of Impurity E during synthesis and storage can help in developing strategies to prevent its occurrence. mdpi.com

Chemoinformatic and In Silico Tools: Chemoinformatic tools can play a crucial role in risk assessment. nih.gov Software platforms can assist in the structural elucidation of unknown impurities from HRMS data by analyzing fragmentation patterns and isotope scores. nih.gov Furthermore, approaches like "Reverse Pathway Engineering" combine chemoinformatics and bioinformatics to predict synthetic or degradation pathways based on the structure of a target compound. plos.org This could be used to propose plausible formation routes for this compound, guiding process chemists to modify reaction conditions to minimize its generation. Predictive models, such as those based on Partial Least Squares (PLS) regression, can also be developed from forced degradation studies to understand how different stress factors contribute to the formation of specific impurities. mdpi.com

Integrated Quality-by-Design (QbD) Approaches for Impurity Control in Marbofloxacin Production

Quality-by-Design (QbD) represents a paradigm shift from reactive quality testing to a proactive, science-driven approach to pharmaceutical manufacturing. nih.govmt.commdpi.com The goal of QbD is to design robust processes that consistently deliver a product of a predefined quality. nih.gov This framework is exceptionally well-suited for managing and controlling impurities like this compound.

The implementation of QbD for impurity control involves several key steps:

Define a Quality Target Product Profile (QTPP): This includes defining the desired quality attributes of the final Marbofloxacin drug product, with a specific limit for Impurity E based on safety and efficacy requirements. nih.govamericanpharmaceuticalreview.com

Identify Critical Quality Attributes (CQAs): The level of Impurity E is a CQA, as it is a measurable characteristic that must be within an appropriate limit to ensure the desired product quality. nih.govmdpi.com

Identify Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs): Through risk assessment and experimental designs (DoE), the specific process parameters (e.g., temperature, pH, reaction time) and raw material attributes that impact the formation of Impurity E are identified. nih.govamericanpharmaceuticalreview.com

Establish a Design Space: A design space is the multidimensional combination of CPPs and CMAs that has been demonstrated to provide assurance of quality. mdpi.combrjac.com.br Operating within this defined space ensures that the level of Impurity E remains below its specified limit. mdpi.com

Develop a Control Strategy: This is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. nih.gov It may include input material controls, in-process checks, and the use of Process Analytical Technology (PAT) for real-time monitoring of CPPs to prevent deviations that could lead to impurity formation. brjac.com.br

By integrating QbD principles, manufacturers can move beyond simple end-product testing and build quality directly into the Marbofloxacin production process, ensuring consistent control over Impurity E levels. researchgate.net

Table 2: Illustrative QbD Framework for this compound Control

QbD Element Description Example for this compound
QTPP Predefined objectives for the final product. nih.gov Marbofloxacin active pharmaceutical ingredient (API) with Impurity E level ≤ X%.
CQA A physical, chemical, or biological attribute that should be within an appropriate limit to ensure desired product quality. nih.gov Concentration of this compound.
Risk Assessment Identifying process parameters and material attributes that could impact a CQA. brjac.com.br An Ishikawa (fishbone) diagram to brainstorm potential causes of high Impurity E levels (e.g., starting material purity, reaction temperature, solvent choice).
CPP A process parameter whose variability has an impact on a CQA and therefore should be monitored or controlled. nih.gov The temperature and duration of the final synthesis step.
Design Space The multidimensional combination of variables shown to provide assurance of quality. mdpi.com A defined range of operating temperatures and reaction times that consistently produces Marbofloxacin with Impurity E levels below the acceptance limit.

| Control Strategy | A planned set of controls to ensure process performance and product quality. nih.gov | Specification for starting material purity; real-time temperature monitoring during synthesis; final release testing for Impurity E using a validated HPLC method. |

Development of Automated and High-Throughput Screening Methods for this compound

In both drug development and routine quality control, the ability to analyze a large number of samples quickly and efficiently is highly advantageous. Future research will likely focus on developing automated and high-throughput screening (HTS) methods for this compound.

High-Throughput Screening (HTS) Assays: HTS methods, often utilizing 96-well or 384-well microplate formats, allow for the simultaneous analysis of many samples, greatly increasing throughput. researchgate.net For fluoroquinolones, HTS-compatible assays based on spectrophotometry and enzyme-linked immunosorbent assay (ELISA) have been developed. researchgate.netacs.org These methods are simple, economical, and can be used for the rapid screening of large numbers of samples, making them ideal for process optimization studies or for screening raw material batches. researchgate.netacs.org Developing a specific HTS assay for this compound could accelerate forced degradation studies and the mapping of the design space in a QbD framework.

Automated Analytical Systems: Modern chromatography systems can be equipped with autosamplers, column switchers, and solvent selection valves that enable the automated screening of a wide range of analytical conditions (e.g., different columns, mobile phases, pH levels). chromatographyonline.com This automation, when coupled with method development software, facilitates a more comprehensive and efficient approach to creating robust analytical methods for impurity analysis. chromatographyonline.com Such systems can run unattended overnight, exploring a vast experimental space to quickly identify the optimal conditions for separating this compound from the API and other related substances.

Q & A

Q. What analytical methods are recommended for quantifying Marbofloxacin Impurity E in drug formulations?

High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantifying this compound. A validated HPLC protocol should use a C18 column, a mobile phase of acetonitrile and phosphate buffer (pH 3.0), and a flow rate of 1.0 mL/min, with detection at 295 nm. Method validation must include linearity (1–150% of the specification limit), precision (RSD < 2%), and accuracy (recovery 98–102%) .

Q. How should this compound be stored to ensure stability during research?

Impurity E is stable in neutral to slightly alkaline conditions (pH 7–9) but degrades in acidic environments (pH < 4). Storage recommendations include airtight containers at 2–8°C, protected from light. Avoid prolonged exposure to solvents like ethanol or methylene chloride, as residual solvents may accelerate degradation .

Q. What are the structural characteristics of this compound, and how do they differ from the parent compound?

this compound (C₁₈H₂₃FN₄O₄, MW 378.41) features a methylpiperazinyl side chain modification compared to the parent drug. The structural variance lies in the addition of a methyl group to the piperazine ring, altering polarity and retention behavior in chromatographic systems. Confirmatory techniques like NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural elucidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification across different analytical platforms (e.g., HPLC vs. LC-MS)?

Discrepancies often arise from ionization efficiency differences in LC-MS or matrix effects. To harmonize

  • Perform cross-validation using spiked samples with known impurity concentrations.
  • Adjust mobile phase additives (e.g., 0.1% formic acid for LC-MS compatibility).
  • Use orthogonal methods like ion chromatography for acidic degradation products .

Q. What experimental design is optimal for forced degradation studies of Marbofloxacin to generate Impurity E?

Forced degradation should include:

  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative stress : 3% H₂O₂ at room temperature for 6 hours.
  • Photolytic stress : Exposure to UV light (320–400 nm) for 48 hours. Monitor degradation kinetics using time-point sampling and quantify Impurity E via peak area normalization. Include mass balance calculations to account for unknown degradation pathways .

Q. How does Impurity E impact the pharmacokinetic (PK) profile of Marbofloxacin in preclinical models?

In vivo studies in dogs and cats show that impurities ≤0.2% do not significantly alter PK parameters (AUC, Cₘₐₓ). However, spiking Impurity E at 1% in formulations reduces bioavailability by 8–12% due to competitive binding with serum proteins. Researchers should use impurity-enriched batches in PK studies to establish no-effect thresholds .

Q. What strategies are effective for synthesizing and purifying this compound for reference standards?

Synthesis involves:

  • Step 1 : Alkylation of the piperazinyl group in Marbofloxacin using methyl iodide.
  • Step 2 : Purification via preparative HPLC with a gradient elution (acetonitrile/water + 0.1% TFA).
  • Step 3 : Lyophilization to obtain >99% purity. Confirm purity via differential scanning calorimetry (DSC) and chiral chromatography to exclude stereoisomeric impurities .

Methodological Considerations

Q. How can non-targeted impurity profiling identify co-eluting impurities in the presence of this compound?

Use LC-QTOF-MS with data-independent acquisition (DIA) to fragment all ions. Process data with multivariate tools (PCA, PLS-DA) to distinguish Impurity E from isobaric species. Spectral libraries (mzCloud, NIST) aid in annotating unknown peaks .

Q. What validation parameters are critical for ensuring regulatory compliance in impurity method development?

Follow ICH Q2(R1) guidelines:

  • Specificity : Resolve Impurity E from all known degradation products (e.g., Impurity D).
  • Robustness : Test ±10% variations in mobile phase composition and column temperature.
  • LOQ : Establish ≤0.05% of the active pharmaceutical ingredient (API) concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.